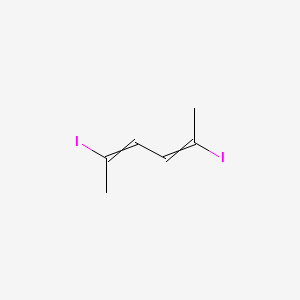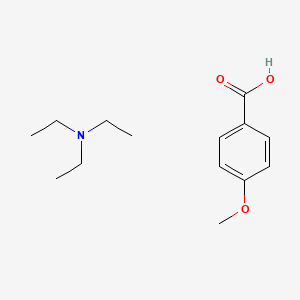
Diethyl (1-sulfanylbutylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-sulfanylbutylidene)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a sulfanyl group attached to a butylidene moiety, which is further connected to a propanedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-sulfanylbutylidene)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-sulfanylbutylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-sulfanylbutylidene)propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl (1-sulfanylbutylidene)propanedioate involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A commonly used malonic ester with similar reactivity but lacks the sulfanyl group.
Diethyl (1-thiobutylidene)propanedioate: Similar structure but with a thiol group instead of a sulfanyl group.
Uniqueness
Diethyl (1-sulfanylbutylidene)propanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential applications compared to other malonic esters. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
89745-59-5 |
|---|---|
Molekularformel |
C11H18O4S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
diethyl 2-(1-sulfanylbutylidene)propanedioate |
InChI |
InChI=1S/C11H18O4S/c1-4-7-8(16)9(10(12)14-5-2)11(13)15-6-3/h16H,4-7H2,1-3H3 |
InChI-Schlüssel |
NYDAWYQIJIQOCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C(C(=O)OCC)C(=O)OCC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)

![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)


![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)

![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)





